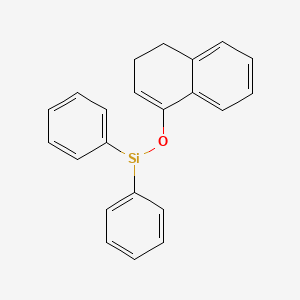
1-(Diphenylsiloxy)-3,4-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylsiloxy)-3,4-dihydronaphthalene is an organosilicon compound that features a naphthalene ring system bonded to a diphenylsiloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylsiloxy)-3,4-dihydronaphthalene typically involves the reaction of 3,4-dihydronaphthalene with diphenylsilanol in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the siloxy bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diphenylsiloxy)-3,4-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to a more saturated hydrocarbon.
Substitution: The siloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
1-(Diphenylsiloxy)-3,4-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-(Diphenylsiloxy)-3,4-dihydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The siloxy group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
- 1-(Trimethylsiloxy)-3,4-dihydronaphthalene
- 1-(Phenylsiloxy)-3,4-dihydronaphthalene
- 1-(Diphenylsiloxy)-naphthalene
Comparison: 1-(Diphenylsiloxy)-3,4-dihydronaphthalene is unique due to the presence of the diphenylsiloxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
920984-91-4 |
|---|---|
Formule moléculaire |
C22H19OSi |
Poids moléculaire |
327.5 g/mol |
InChI |
InChI=1S/C22H19OSi/c1-3-12-19(13-4-1)24(20-14-5-2-6-15-20)23-22-17-9-11-18-10-7-8-16-21(18)22/h1-8,10,12-17H,9,11H2 |
Clé InChI |
XDTUJNLZASRYFR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=C1)O[Si](C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)
![4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12624618.png)
![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)
![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)
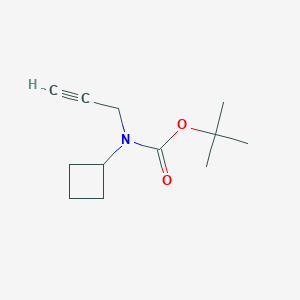
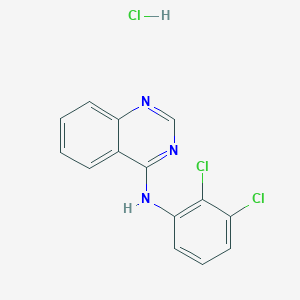
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)
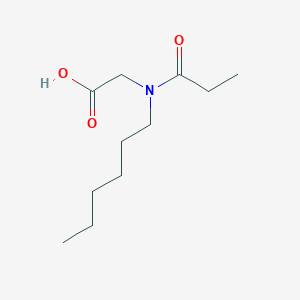
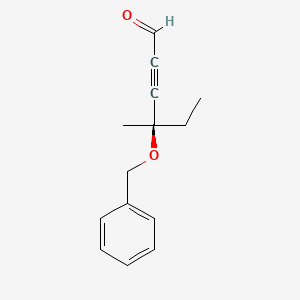
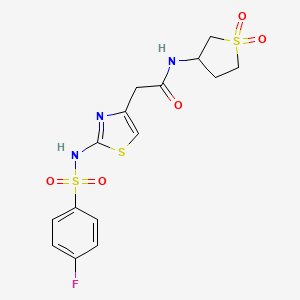
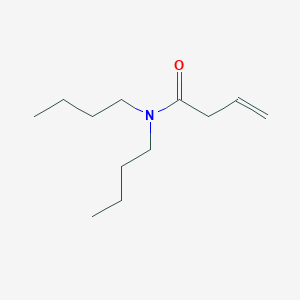
![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
![3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12624693.png)
